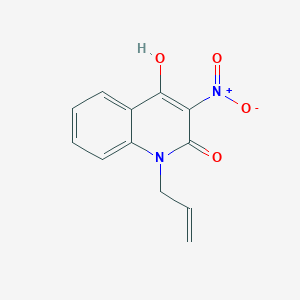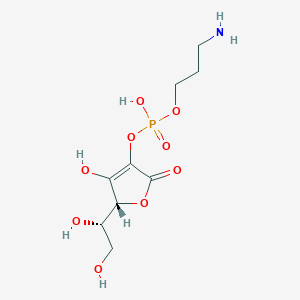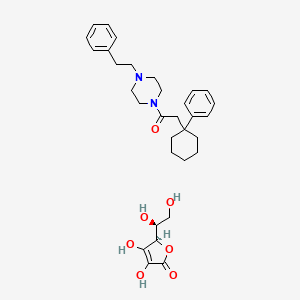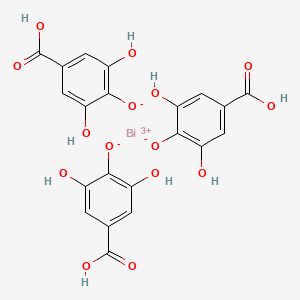![molecular formula C13H13N3 B1505777 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196154-90-1](/img/structure/B1505777.png)
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
描述
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic organic compound characterized by a pyrido[3,4-d]pyrimidine core structure with a phenyl group attached to the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of a suitable diaminopyrimidine derivative with a phenyl-containing aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are often used as intermediates in further synthetic processes.
科学研究应用
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and polymers.
作用机制
The mechanism by which 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.
相似化合物的比较
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is structurally similar to other pyrido[3,4-d]pyrimidine derivatives, such as 4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and 7-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. These compounds share the bicyclic core structure but differ in the substituents attached to the pyrimidine ring. The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and medicinal chemistry. Further studies and developments in this area may lead to new discoveries and applications, expanding the utility of this compound.
属性
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-4-10(5-3-1)13-15-8-11-6-7-14-9-12(11)16-13/h1-5,8,14H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANVXLVRZWXBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=NC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712359 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-90-1 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)
![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)

![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)



![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)




![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)
![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)
